molecular formula C25H20FNO4 B2613875 Ethyl 5-(3-fluorobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate CAS No. 391862-06-9

Ethyl 5-(3-fluorobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate

Cat. No.: B2613875
CAS No.: 391862-06-9
M. Wt: 417.436
InChI Key: HAFDROVKPHHOTG-UHFFFAOYSA-N
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Description

Ethyl 5-(3-fluorobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is part of the indole derivatives family, which are known for their diverse biological activities and importance in medicinal chemistry .

Preparation Methods

The synthesis of Ethyl 5-(3-fluorobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Ethyl 5-(3-fluorobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial and anticancer properties.

    Medicine: This compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and microbial infections.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-fluorobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate involves its interaction with specific molecular targets in cells. Indole derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity . The exact pathways and targets can vary depending on the specific biological context and the modifications on the indole core.

Comparison with Similar Compounds

Ethyl 5-(3-fluorobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate can be compared with other indole derivatives such as:

    Indole-3-carbinol: Known for its anticancer properties.

    5-Methoxyindole-3-acetic acid: A metabolite of melatonin with various biological activities.

    2-Phenylindole: Used in the synthesis of pharmaceuticals and agrochemicals. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties.

Properties

IUPAC Name

ethyl 5-(3-fluorobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO4/c1-3-30-25(29)23-16(2)27(19-10-5-4-6-11-19)22-13-12-20(15-21(22)23)31-24(28)17-8-7-9-18(26)14-17/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFDROVKPHHOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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